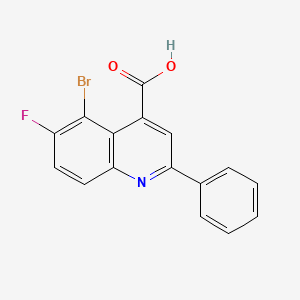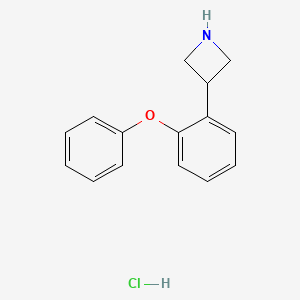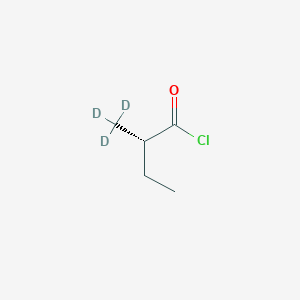
(S)-2-Methyl-d3-butanoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Methyl-d3-butanoyl Chloride is a deuterated derivative of 2-methylbutanoyl chloride. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The inclusion of deuterium can significantly alter the physical and chemical properties of the compound, making it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methyl-d3-butanoyl Chloride typically involves the chlorination of (S)-2-Methyl-d3-butyric acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert atmosphere to prevent moisture interference.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Methyl-d3-butanoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (S)-2-Methyl-d3-butyric acid and hydrochloric acid.
Reduction: The compound can be reduced to (S)-2-Methyl-d3-butanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) under anhydrous conditions.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: (S)-2-Methyl-d3-butyric acid.
Reduction: (S)-2-Methyl-d3-butanol.
Wissenschaftliche Forschungsanwendungen
(S)-2-Methyl-d3-butanoyl Chloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules, especially in the development of deuterated drugs.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential in the development of deuterated pharmaceuticals, which may exhibit improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials with enhanced stability and performance due to the presence of deuterium.
Wirkmechanismus
The mechanism of action of (S)-2-Methyl-d3-butanoyl Chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of deuterium can influence reaction kinetics and stability, making it a valuable tool in mechanistic studies and the development of deuterated drugs.
Vergleich Mit ähnlichen Verbindungen
2-Methylbutanoyl Chloride: The non-deuterated counterpart, which lacks the unique properties imparted by deuterium.
2-Methylpropanoyl Chloride: A structurally similar compound with a different alkyl chain length.
2-Methylpentanoyl Chloride: Another similar compound with a longer alkyl chain.
Uniqueness: (S)-2-Methyl-d3-butanoyl Chloride stands out due to the presence of deuterium, which can enhance the stability and alter the pharmacokinetic properties of the compound. This makes it particularly valuable in the development of deuterated drugs and in studies requiring isotopic labeling.
Eigenschaften
Molekularformel |
C5H9ClO |
|---|---|
Molekulargewicht |
123.59 g/mol |
IUPAC-Name |
(2S)-2-(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m0/s1/i2D3 |
InChI-Schlüssel |
XRPVXVRWIDOORM-ZGUYUIOFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)Cl |
Kanonische SMILES |
CCC(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


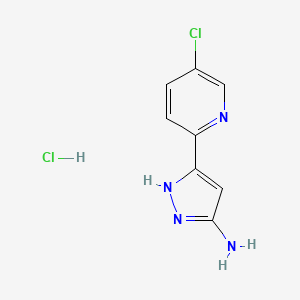
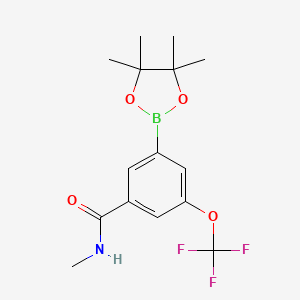
![[3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoylamino]azanium;chloride](/img/structure/B13719045.png)

![5-Acetyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13719055.png)
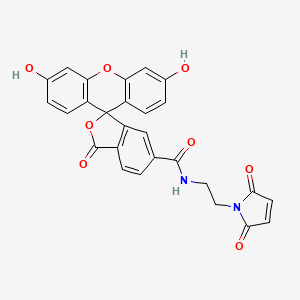
![9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane](/img/structure/B13719071.png)
